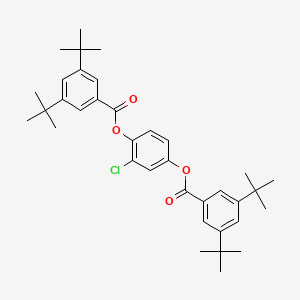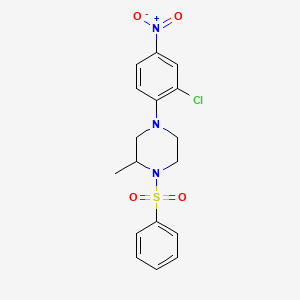![molecular formula C12H15Cl2NO B5181687 1-[2-(2,3-dichlorophenoxy)ethyl]pyrrolidine](/img/structure/B5181687.png)
1-[2-(2,3-dichlorophenoxy)ethyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2,3-dichlorophenoxy)ethyl]pyrrolidine, commonly known as DPEP, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. DPEP belongs to a class of compounds known as pyrrolidines, which are characterized by a five-membered ring structure containing a nitrogen atom.
作用機序
The mechanism of action of DPEP is related to its ability to inhibit the activity of acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter that is essential for cognitive function. By inhibiting the activity of acetylcholinesterase, DPEP can increase the levels of acetylcholine in the brain, which can improve cognitive function in Alzheimer's patients.
Biochemical and Physiological Effects
DPEP has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the activity of acetylcholinesterase, DPEP has been shown to have antioxidant properties. Studies have shown that DPEP can scavenge free radicals, which are molecules that can cause cellular damage and contribute to the development of diseases such as cancer and Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of DPEP as a research tool is its ability to inhibit the activity of acetylcholinesterase, which can be useful in the study of cognitive function. However, one of the limitations of DPEP is its low solubility in water, which can make it difficult to administer in laboratory experiments.
将来の方向性
There are a number of future directions for research on DPEP. One area of research is the development of more efficient synthesis methods for DPEP, which could increase its availability for research purposes. Another area of research is the investigation of the potential applications of DPEP in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to investigate the long-term effects of DPEP on cognitive function and overall health.
合成法
The synthesis of DPEP can be achieved through a multi-step process. The first step involves the reaction of 2,3-dichlorophenol with ethylene oxide to produce 2-(2,3-dichlorophenoxy)ethanol. The second step involves the reaction of 2-(2,3-dichlorophenoxy)ethanol with pyrrolidine in the presence of a catalyst to produce DPEP. The overall yield of DPEP is approximately 50%.
科学的研究の応用
DPEP has been the subject of scientific research due to its potential applications in the field of medicine. One of the most promising applications of DPEP is its potential as a treatment for Alzheimer's disease. Studies have shown that DPEP can inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function. By inhibiting the activity of acetylcholinesterase, DPEP can increase the levels of acetylcholine in the brain, which can improve cognitive function in Alzheimer's patients.
特性
IUPAC Name |
1-[2-(2,3-dichlorophenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c13-10-4-3-5-11(12(10)14)16-9-8-15-6-1-2-7-15/h3-5H,1-2,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIROZQFPOFITM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2,3-Dichlorophenoxy)ethyl]pyrrolidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-4-[(2-fluorophenyl)acetyl]piperazine](/img/structure/B5181613.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-[4-(aminosulfonyl)phenyl]butanamide](/img/structure/B5181632.png)
![N-(4-fluorobenzyl)-3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanamide](/img/structure/B5181633.png)
![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-iodobenzamide](/img/structure/B5181639.png)
![5-{5-bromo-2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5181641.png)
![6-(2-methoxy-1-naphthyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5181648.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-4-fluorobenzamide](/img/structure/B5181656.png)
![4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(2-methoxy-4-nitrophenyl)benzamide](/img/structure/B5181664.png)

![N-(3-fluorophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5181693.png)

![N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-3,5,7-trimethyl-1-adamantanecarboxamide](/img/structure/B5181708.png)
![1-(3,4-dimethoxyphenyl)-3-[(2-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5181713.png)
![6-bromo-8-nitro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5181720.png)